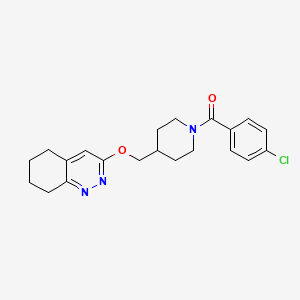

(E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

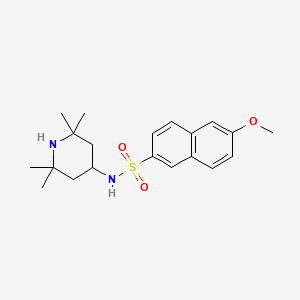

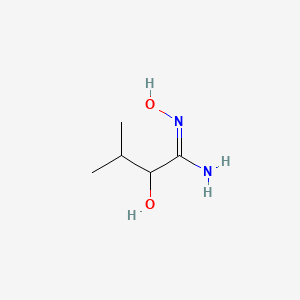

“(E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide” is a complex organic compound. It contains several functional groups, including an acrylamide group, a thiazole ring, and a trifluoromethyl group attached to a benzyl group. The “m-tolyl” part of the name indicates a tolyl group (a methyl-substituted phenyl group) in the meta position .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Polymer Synthesis

N-heterocyclic acrylamide monomers, including those with a thiazolyl moiety, have been synthesized and polymerized. These polymers are used as efficient chelating agents, reacting with various metal ions (e.g., Fe3+, Pb2+, Cd2+, Ni2+, Cu2+) to form metal-polymer complexes. Such polymers are characterized for their selectivity towards different metal ions, energy dispersive spectroscopy, morphology, thermal analysis, and antimicrobial activity (Al-Fulaij, Elassar, & El-asmy, 2015).

Spectroscopic Studies of Polymeric Complexes

Novel ligands, such as those derived from acrylamide, have been used to prepare polymeric complexes. These complexes are characterized using various spectroscopic techniques (infrared, mass, UV-visible, and electron paramagnetic resonance), revealing insights into their structure and potential biological applications, such as in cancer treatment (El-Sonbati, Diab, Morgan, & Balboula, 2018).

Chemical Synthesis and Applications

Microwave Promoted Synthesis

N-heterocyclic acrylamide derivatives, like those with a tolylthiazol moiety, have been synthesized using microwave irradiation. This method offers a cleaner, more efficient, and faster alternative to traditional synthesis methods (Saeed, 2009).

Magnetic Properties of Polymer Complexes

The polymerization of N-2-thiazolyl acrylamides has led to the creation of polymers with pendent heterocyclic groups. These polymers are characterized for their solubility in organic solvents, magnetic behavior, and potential applications in areas such as material science (Zheng, Jiang, Sun, & Shen, 2005).

Biomedical and Pharmacological Research

Antimicrobial Activity

The antimicrobial properties of compounds synthesized from acrylamide derivatives, including those with a thiazolyl group, are studied, providing insights into their potential use in medical applications (Elmagd, Hemdan, Samy, & Youssef, 2017).

Synthesis and Biochemical Evaluation

Acrylamide derivatives are synthesized and evaluated for various biochemical properties. This includes assessing their herbicidal activities and potential applications in agriculture (Wang, Li, Li, & Huang, 2004).

Safety Assessment

Studies on the safety of acrylamide, a related compound, provide critical insights into its biochemical effects and implications for human health (Friedman, 2003).

Eigenschaften

IUPAC Name |

(E)-3-(3-methylphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2OS/c1-14-4-2-5-15(10-14)8-9-19(27)26-20-25-13-18(28-20)12-16-6-3-7-17(11-16)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,26,27)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJPHZPNLBXNRR-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2884836.png)

![9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884838.png)

![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)